1-Propenyl propyl sulfide

Übersicht

Beschreibung

Molecular Structure Analysis

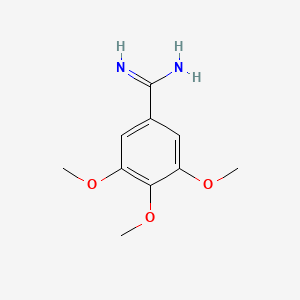

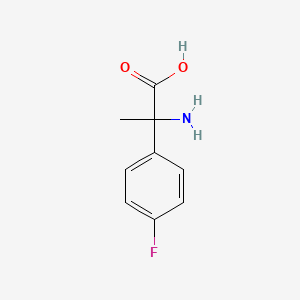

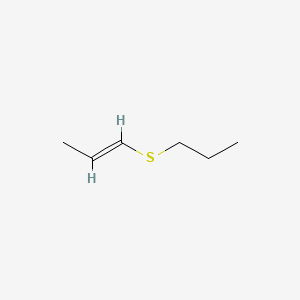

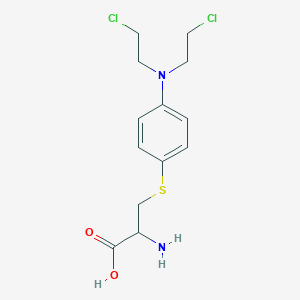

The compound’s molecular structure consists of a central sulfur atom bonded to two alkyl groups: a propenyl group (CH₂=CHCH₂-) and a propyl group (CH₃CH₂-). The double bond in the propenyl group introduces geometric isomerism, resulting in two possible isomers: (Z)-1-(Prop-1-en-1-yl)-2-propyldisulfane and (E)-1-(Prop-1-en-1-yl)-2-propyldisulfane .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 1-Propenyl Propyl Sulfide Applications

1-Propenyl propyl sulfide, also known as Allylpropylsulfide, is a sulfur-containing compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Food Flavoring and Aroma: 1-Propenyl propyl sulfide contributes significantly to the aroma profile of certain vegetables and mushrooms. It is one of the volatile sulfur compounds that determine the specific flavor of vegetables, mainly in the Brassicaeae and Allium families . Its presence in raw onions, for example, adds to the complexity of their flavor .

Analytical Chemistry: In analytical chemistry, Allylpropylsulfide is used as a marker in the qualitative and semi-quantitative analysis of organosulfides extracted from onion oil. Its detection and quantification are crucial for understanding the flavor profile and quality of onion oil .

Food Preservation: The antimicrobial properties of sulfur compounds, including 1-Propenyl propyl sulfide, are harnessed in food preservation. They help suppress premature food browning and delay the propagation of pathogenic and spoilage microorganisms, thereby extending the shelf life of food products .

Agricultural Research: In agricultural research, the role of Allylpropylsulfide in plant defense mechanisms is studied. It is part of the natural insecticide system of plants, protecting them against herbivores .

Nutritional Studies: Research into the pro-health functions of sulfur compounds in human nutrition often includes 1-Propenyl propyl sulfide. Its impact on the human body’s homeostasis and potential contribution to the prevention of chronic diseases is a subject of nutritional studies .

Pharmaceutical Applications: The compound’s interaction with other chemicals makes it a candidate for drug formulation studies. Its reactivity could be beneficial in synthesizing new medicinal compounds with sulfur in their structure .

Polymer Chemistry: Allylpropylsulfide may be involved in the synthesis of sulfur-containing polymers. These polymers have applications in various industries due to their excellent optical performance, degradation, chemical recyclability, and adhesive abilities toward metal ions .

Nanotechnology and Material Science: The unique properties of sulfur-containing compounds like 1-Propenyl propyl sulfide make them interesting for the development of new materials. They could be used to create polymers with specific characteristics for use in nanotechnology and advanced material science applications .

Wirkmechanismus

Mode of Action

It is known that organosulfur compounds, like 1-propenyl propyl sulfide, can have various biological activities . These activities could be related to their interaction with cellular targets, leading to changes in cellular functions.

Biochemical Pathways

Organosulfur compounds are known to have potential action mechanisms in cardioprotection through hydrogen sulfide releasing activity, radical scavenging activity, and activity in enzyme inhibition and intervention of gene regulation pathways .

Result of Action

Organosulfur compounds from allium species have been shown to have antibacterial and antioxidant activities, and they are believed to prevent the development of various diseases .

Action Environment

It was discovered that the ph range of 45 to 50 was ideal for the production of certain organosulfur compounds .

Eigenschaften

IUPAC Name |

1-[(E)-prop-1-enyl]sulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVNNVDQIVWRNA-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

152.00 to 154.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Propenyl propyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Propenyl propyl sulfide | |

CAS RN |

33922-70-2 | |

| Record name | 1-Propenyl propyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-propenyl propyl sulfide in the context of this research?

A1: While the research focuses on synthesizing and studying the rearrangements of disulfide S-oxides derived from onion and garlic, 1-propenyl propyl sulfide serves as a crucial precursor molecule in this process []. The study details the synthesis of both (E)- and (Z)- isomers of 1-propenyl propyl sulfide and utilizes them to ultimately generate various disulfide S-oxides, which are of interest due to their potential biological activities.

Q2: How does the stereochemistry of 1-propenyl propyl sulfide influence the final products of the synthesis?

A2: The stereochemistry of the double bond in 1-propenyl propyl sulfide plays a crucial role in determining the stereochemistry of the final disulfide S-oxides. The researchers demonstrate that using either (E)- or (Z)-1-propenyl propyl sulfide leads to the formation of distinct stereoisomers of the target compounds []. This control over stereochemistry is essential as different isomers may exhibit varying biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)